molecular formula C36H66NiO4 B1174135 essential 303 forte CAS No. 11137-48-7

essential 303 forte

Cat. No.: B1174135
CAS No.: 11137-48-7
Attention: For research use only. Not for human or veterinary use.
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Description

Essential 303 Forte (referred to as "Essential Phospholipids" in ) is a hepatoprotective drug formulated with primary phospholipids derived from soybean oil. Each capsule contains 300 mg of phospholipids, including 240 mg of phosphatidylcholine, alongside excipients such as stearic acid, soybean oil, and α-tocopherol . Its pharmacological mechanism involves repairing damaged hepatocyte membranes, promoting liver cell regeneration, and regulating lipoprotein metabolism. This supports lipid and protein metabolism normalization, detoxification, and inhibition of liver fibrosis .

Clinically, this compound is indicated for chronic hepatitis, cirrhosis, fatty liver (alcoholic and non-alcoholic), psoriasis (as adjuvant therapy), and radiation syndrome. Pharmacokinetic studies show >90% intestinal absorption of phospholipids, with conversion to unsaturated phosphatidylcholine via lymphatic transport to the liver . The recommended dosage is 2 capsules three times daily after meals, with a typical treatment duration of 3 months. Contraindications include hypersensitivity to phosphatidylcholine or soybean oil and use in children under 12 due to insufficient safety data .

Properties

CAS No.

11137-48-7

Molecular Formula

C36H66NiO4

Synonyms

essential 303 forte

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies between Essential 303 Forte and other hepatoprotective agents, its composition and mechanism can be contextualized against general classes of liver therapeutics:

Table 1: Key Features of this compound vs. Common Hepatoprotective Agents

Property This compound Silymarin (Milk Thistle) Ursodeoxycholic Acid (UDCA) N-Acetylcysteine (NAC)
Primary Mechanism Membrane repair, lipid regulation Antioxidant, anti-inflammatory Bile acid modulation, anti-apoptotic Glutathione precursor, antioxidant
Key Indications Fatty liver, cirrhosis, hepatitis Alcoholic liver disease Cholestasis, gallstones Acetaminophen toxicity, liver failure
Bioavailability >90% absorption Low (~20–50%) Moderate (~60%) High (>80%)
Common Side Effects GI discomfort, allergic reactions Diarrhea, headache Diarrhea, pruritus Nausea, vomiting
Evidence Strength Robust for fatty liver Mixed for efficacy Strong for cholestasis Established for detoxification

Key Differentiators:

Mechanistic Focus : this compound uniquely targets membrane integrity and phospholipid-dependent enzymatic systems, distinguishing it from antioxidants (e.g., silymarin) or bile acid modulators (e.g., UDCA) .

Safety Profile : Unlike NAC, which is critical in acute toxicity but causes nausea, this compound’s adverse effects are milder (e.g., transient GI issues) .

Limitations of Available Evidence

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